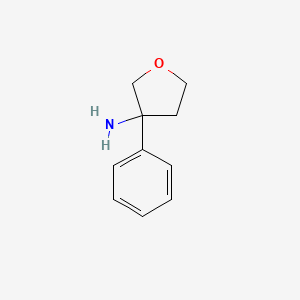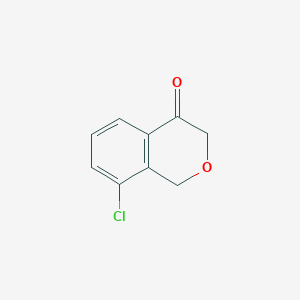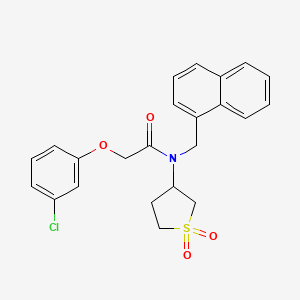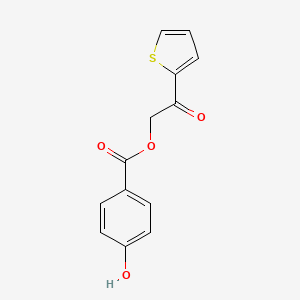![molecular formula C19H13BrN4S2 B12116774 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine is a complex organic compound featuring a pyridazine ring substituted with a benzyl-thiadiazole and a bromophenyl-sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common route includes:
Formation of 1,2,4-Thiadiazole: The initial step involves the synthesis of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Benzylation: The thiadiazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyridazine Formation: The benzyl-thiadiazole intermediate is then reacted with a bromophenyl-sulfanyl substituted pyridazine precursor. This step often involves a nucleophilic substitution reaction under reflux conditions with a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups in the thiadiazole ring, converting them to amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K₂CO₃) and solvents such as DMF or acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for designing enzyme inhibitors, which are crucial in drug discovery and development.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s effects are mediated through binding to these targets, altering their function and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-phenylpyridazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-chlorophenyl)sulfanyl]pyridazine: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Uniqueness
The presence of the bromophenyl-sulfanyl group in 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine makes it unique compared to its analogs. This substitution can influence its electronic properties, reactivity, and interaction with biological targets, making it a valuable compound for diverse research applications.
Eigenschaften
Molekularformel |
C19H13BrN4S2 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
3-benzyl-5-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C19H13BrN4S2/c20-14-6-8-15(9-7-14)25-18-11-10-16(22-23-18)19-21-17(24-26-19)12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChI-Schlüssel |
KHVBDDUISYYFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)C3=NN=C(C=C3)SC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)




![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)

![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)



